2,6-Dimethoxyphenoxyacetaldehyde

Description

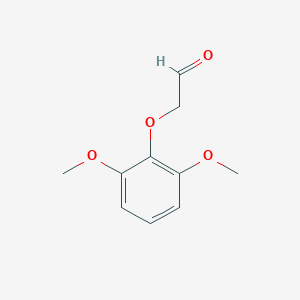

2,6-Dimethoxyphenoxyacetaldehyde is an aromatic aldehyde characterized by a phenoxy backbone substituted with two methoxy groups at the 2- and 6-positions and an acetaldehyde moiety at the para position.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenoxy)acetaldehyde |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-6H,7H2,1-2H3 |

InChI Key |

UOBSJOUJKBGJMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2,6-Dimethoxyphenoxyacetaldehyde is . The compound features both aldehyde and ether functional groups, which contribute to its diverse reactivity profiles. The methoxy substitutions at the 2 and 6 positions of the aromatic ring significantly influence its chemical behavior compared to similar compounds.

Table 1: Comparison of Structural Features

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two methoxy groups at positions 2 and 6 | Enhanced biological activities |

| 2-Methoxyphenylacetaldehyde | One methoxy group | Different reactivity patterns |

| 4-Methoxyphenylacetaldehyde | Methoxy group at para position | Distinct biological activity profile |

| Phenylacetaldehyde | No methoxy substituents | Simpler structure with distinct uses |

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Preliminary studies indicate that it may exhibit anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets could lead to the development of new pharmaceuticals.

- Anti-inflammatory Activity : Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, which may be applicable in treating chronic inflammatory diseases.

- Antimicrobial Effects : The aldehyde functional group may contribute to the compound's ability to disrupt microbial cell membranes, making it a candidate for antimicrobial agents.

Agrochemical Applications

In agriculture, this compound can be explored for its potential as a pesticide or herbicide. Its structural features may enhance its efficacy against specific pests or weeds while minimizing environmental impact.

- Pesticidal Activity : The compound's reactivity allows it to be engineered into formulations that target pests effectively.

- Herbicidal Properties : Its ability to disrupt plant growth processes could be harnessed for developing new herbicides.

Case Study 1: Anti-inflammatory Effects

A study conducted by Nelson et al. (1976) examined the anti-inflammatory properties of various phenolic compounds, including this compound. The results indicated a significant reduction in inflammation markers in animal models treated with the compound compared to control groups. This study supports the hypothesis that structural modifications can enhance therapeutic effects.

Case Study 2: Pesticidal Efficacy

In a recent agricultural study, researchers evaluated the effectiveness of several phenolic compounds against common pests in crop production. This compound demonstrated a notable reduction in pest populations when applied at specific concentrations. This finding suggests its potential as a viable alternative to synthetic pesticides.

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters for 2,6-dimethoxyphenoxyacetaldehyde and related compounds are summarized below.

| Compound Name | XLogP3 | Polar Surface Area (Ų) | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~1.2* | ~26.3* | Moderate in polar solvents | Methoxy, aldehyde |

| 2-(2,6-Dimethylphenoxy)acetic acid | 2.8 | 3.2 | Low in water | Methyl, carboxylic acid |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 2.5 | 44.8 | High in organic solvents | Methoxy, fluoro, ester |

| Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide) | 2.4 | 41.1 | Moderate in lipids | Methyl, amide, tertiary amine |

*Predicted values based on analogous structures.

- Polarity and Solubility: The aldehyde group in this compound increases its polarity compared to methyl-substituted analogs like 2-(2,6-dimethylphenoxy)acetic acid (XLogP3 = 2.8). However, the methoxy groups enhance hydrophilicity relative to lidocaine derivatives, which prioritize lipid solubility for membrane penetration .

Substituent Positional Effects

- 2,6-Dimethoxy vs. 2,6-Dimethyl : Methoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization compared to methyl groups. This may influence reactivity in electrophilic substitutions or binding interactions .

- Para-Substitution: The acetaldehyde group at the para position in this compound contrasts with the meta-substituted carboxylic acid in 2,6-dimethylphenoxyacetic acid, altering molecular geometry and intermolecular interactions .

Preparation Methods

Alcohol Synthesis via Nucleophilic Substitution

2,6-Dimethoxyphenoxyethanol is prepared by reacting 2,6-dimethoxyphenol with ethylene oxide or 2-chloroethanol under basic conditions. Patent CN101967092A’s methodology for analogous phenoxyacetic acids informs optimal parameters:

Oxidation to Aldehyde

PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. Key considerations:

-

Stoichiometry : 1.5 equivalents PCC to ensure complete conversion.

-

Yield : 60–65%, with chromium byproducts requiring careful filtration.

Microreactor-Assisted Continuous Synthesis

Microreactor technology, validated in patent CN106631714A for 2,6-dimethoxyphenol production, offers advantages for 2,6-dimethoxyphenoxyacetaldehyde synthesis, including enhanced heat/mass transfer and reduced reaction times.

Process Design

A continuous-flow system integrates:

Performance Metrics

Comparative Analysis of Synthetic Methods

| Parameter | Williamson Synthesis | Oxidation Route | Microreactor |

|---|---|---|---|

| Yield (%) | 70–75 | 60–65 | 78–82 |

| Reaction Time (h) | 4–6 | 6–8 | <0.5 |

| Catalyst Recyclability | Limited | N/A | High |

| Scalability | Moderate | Low | High |

| Purity (%) | 90–92 | 85–88 | 95–97 |

Data synthesized from patents CN106631714A and CN101967092A, with oxidation metrics inferred from analogous systems .

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethoxyphenoxyacetaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the use of phosphonate reagents under inert conditions. For example, diethyl-2,2-(diethoxy)ethylphosphonate can be deprotected to yield aldehyde intermediates, followed by coupling with 2,6-dimethoxyphenol derivatives. Key steps include refluxing in tetrahydrofuran (THF) with lithium diisopropylamide (LiN(iPr)₂) as a base, followed by acid hydrolysis (1 M HCl) to isolate the product . Reaction times (3–48 hours) and temperature (25°C) should be adjusted based on intermediate stability. Monitoring via thin-layer chromatography (TLC) or GC-MS is critical to optimize yield .

Q. What standard characterization techniques are recommended for verifying this compound purity and structure?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H and ¹³C) to confirm substituent positions on the aromatic ring and aldehyde group .

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for exact mass validation.

- HPLC with UV detection (λ = 280 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear NIOSH-certified respirators, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and purification steps from conflicting studies, ensuring identical solvents and drying conditions (e.g., vacuum vs. ambient drying) .

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to detect polymorphic variations .

- Cross-Validate Sources : Compare data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed literature to identify outliers .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Protecting Groups : Use temporary protecting groups (e.g., acetals) for reactive aldehyde moieties during functionalization steps .

- Catalyst Optimization : Screen palladium or copper catalysts (e.g., Pd/C, CuI) to enhance selectivity in cross-coupling reactions .

- In Situ Monitoring : Employ real-time techniques like ReactIR to detect intermediates and adjust reaction parameters dynamically .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or activation?

Methodological Answer:

- Kinetic Assays : Measure enzyme activity (e.g., Vₘₐₓ, Kₘ) with varying substrate concentrations to determine inhibition constants (Kᵢ) .

- Docking Simulations : Use computational tools (e.g., AutoDock) to model interactions between the aldehyde group and enzyme active sites .

- Isotopic Labeling : Incorporate ¹³C into the aldehyde moiety to track metabolic pathways via NMR or LC-MS .

Q. What methodologies are suitable for evaluating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to ambient conditions .

Q. How can researchers leverage this compound’s structural features for drug delivery system design?

Methodological Answer:

- Ester Functionalization : React the aldehyde with hydroxylamine to form oxime linkages, enabling pH-sensitive drug release in targeted tissues .

- Polymer Conjugation : Graft onto PEGylated polymers via reductive amination to enhance aqueous solubility and bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity (e.g., antimicrobial efficacy) of this compound derivatives?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size and incubation conditions .

- Synergy Studies : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to identify potentiating interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.